molecular formula C11H12N4O B1277446 5-amino-1-benzyl-1H-pyrazole-4-carboxamide CAS No. 56156-22-0

5-amino-1-benzyl-1H-pyrazole-4-carboxamide

Cat. No. B1277446
CAS RN: 56156-22-0
M. Wt: 216.24 g/mol
InChI Key: PQTZUUPRPOFTPF-UHFFFAOYSA-N
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Description

The compound "5-amino-1-benzyl-1H-pyrazole-4-carboxamide" is a versatile molecule that serves as a key intermediate in the synthesis of various heterocyclic compounds with potential pharmacological applications. The structure of this compound includes a pyrazole ring, which is a five-membered heterocycle containing nitrogen atoms, and a carboxamide group, which is known for its bioactivity in drug design .

Synthesis Analysis

The synthesis of related 5-amino-1H-pyrazole-4-carboxamides can be achieved through different synthetic routes. One approach involves the preparation of pyrazole bromide from potassium tricyanomethanide, followed by a selective Sandmeyer reaction, which provides a versatile method for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides . Another route described involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of KOH–EtOH, followed by alkylation and reaction with hydrazine, leading to novel benzamide-based 5-aminopyrazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as mass spectroscopy, 1H NMR, IR, and X-ray analysis. These techniques confirm the structure of the synthesized compounds and provide insights into their molecular geometries .

Chemical Reactions Analysis

5-Amino-1H-pyrazole-4-carboxamides undergo various chemical reactions to yield a wide range of heterocyclic compounds. For instance, they can react with acetylacetone and arylidenemalononitriles to form pyrazolo[1,5-a]-pyrimidine derivatives, or with isatin and selected aldehydes to obtain Schiff bases . Additionally, they can be used in the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones through reactions with benzylthiol or thiophenols .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1H-pyrazole-4-carboxamides and their derivatives are influenced by their molecular structure. For example, the presence of substituents at the 1- and 4-positions of the imidazole ring can lead to differences in molecular geometries, as seen in the crystal structures of related compounds . The molecular conformation and stability are often affected by intramolecular hydrogen bonding and the presence of functional groups such as the carboxamide moiety .

Scientific Research Applications

Application in Organic and Medicinal Chemistry

  • Field : Organic and Medicinal Chemistry
  • Summary : Pyrazole derivatives, including 5-amino-1H-pyrazole-4-carboxamide, are important building blocks in organic and medicinal chemistry . They have large therapeutic potential and are used in various areas such as supramolecular and polymer chemistry, food industry, cosmetic colorings, and UV stabilizers .
  • Methods : The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
  • Results : Pyrazole compounds have diverse and valuable synthetical, biological, and photophysical properties . More complex structures with various relevant examples can be formed from them .

Application in Antitumor Activities

  • Field : Medicinal Chemistry
  • Summary : 5-amino-1H-pyrazole-4-carboxamide derivatives have been found to have antitumor activities . They are potential adenosine deaminase inhibitors .
  • Methods : The derivatives were designed, synthesized, and screened for antitumor activities .
  • Results : The results of the screening are not specified in the sources .

Application in the Synthesis of Organic Molecules

  • Field : Organic Chemistry
  • Summary : 5-Amino-pyrazoles, including 5-amino-1H-pyrazole-4-carboxamide, are potent reagents in organic synthesis . They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
  • Methods : The synthesis of these organic compounds involves various approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
  • Results : These outstanding compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Application as Potential Fungicide Candidates

  • Field : Agricultural Chemistry
  • Summary : Pyrazole-4-carboxamides, including 5-amino-1H-pyrazole-4-carboxamide, have been synthesized as potential fungicide candidates .
  • Methods : A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR and HRMS .
  • Results : Preliminary bioassay showed that some compounds exhibited more than 90% and even complete inhibition against Alternaria solani at 100 μg/mL .

Application in the Synthesis of Pyrrolic Macrocycles

  • Field : Organic Chemistry
  • Summary : 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1 yl)-1H-pyrrole-3-car-bonitrile 1, a derivative of 5-amino-1H-pyrazole-4-carboxamide, belongs to the class of 2,20-bipyrroles, which are of interest as basic building blocks for the synthesis of pyrrolic macrocycles and natural products .
  • Methods : The synthesis of these compounds involves pseudo-three-component condensation reactions .
  • Results : These compounds are promising biomolecules with many potential applications .

Application as Inhibitors of Succinate Dehydrogenase

  • Field : Biochemistry
  • Summary : 5-Amino-pyrazoles, including 5-amino-1H-pyrazole-4-carboxamide, have been transformed into carboxamide derivatives, which were evaluated as inhibitory compounds against succinate dehydrogenase .
  • Methods : The synthesis of these compounds involves the transformation of 5-aminopyrazoles into carboxamide derivatives .
  • Results : Preliminary bioassay showed that these compounds exhibited inhibitory activity against succinate dehydrogenase .

Safety And Hazards

While specific safety and hazard information for 5-amino-1-benzyl-1H-pyrazole-4-carboxamide is not available, it’s important to handle all chemicals with care and take necessary precautions .

Future Directions

The future directions of 5-amino-1-benzyl-1H-pyrazole-4-carboxamide research could involve its use in the synthesis of new compounds with potential pharmacological applications . Further studies could also explore its potential as an inhibitor of chorismate mutase .

properties

IUPAC Name

5-amino-1-benzylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-10-9(11(13)16)6-14-15(10)7-8-4-2-1-3-5-8/h1-6H,7,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTZUUPRPOFTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429004
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-benzyl-1H-pyrazole-4-carboxamide

CAS RN

56156-22-0
Record name 5-amino-1-benzyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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